4-methylthiophene-2-thiol 4-methylthiophene-2-thiol
Brand Name: Vulcanchem
CAS No.: 3970-29-4
VCID: VC11620811
InChI:
SMILES:
Molecular Formula: C5H6S2
Molecular Weight: 130.2

4-methylthiophene-2-thiol

CAS No.: 3970-29-4

Cat. No.: VC11620811

Molecular Formula: C5H6S2

Molecular Weight: 130.2

Purity: 95

* For research use only. Not for human or veterinary use.

4-methylthiophene-2-thiol - 3970-29-4

Specification

CAS No. 3970-29-4
Molecular Formula C5H6S2
Molecular Weight 130.2

Introduction

Chemical Structure and Molecular Properties

Electronic and Steric Effects

  • The methyl group inductively donates electrons to the thiophene ring, slightly deactivating it toward electrophilic substitution.

  • The thiol group acts as a strong electron-withdrawing group via resonance, directing further substitutions to the 5-position of the ring .

Synthesis and Preparation Methods

Nucleophilic Substitution Reactions

A common route involves substituting halogen atoms in pre-functionalized thiophenes with thiol groups. For example:

  • Starting Material: 4-Methylthiophene-2-bromide

  • Reagent: Thiourea (NH₂CSNH₂) in ethanol under reflux.

  • Reaction:

    4-Methylthiophene-2-bromide+ThioureaΔ4-Methylthiophene-2-thiol+HBr\text{4-Methylthiophene-2-bromide} + \text{Thiourea} \xrightarrow{\Delta} \text{4-Methylthiophene-2-thiol} + \text{HBr}

    Yields are optimized using polar aprotic solvents (e.g., DMF) and catalytic bases like K₂CO₃ .

Gewald Reaction Adaptations

The Gewald reaction, typically used for 2-aminothiophenes, can be modified to introduce thiols by replacing cyano groups with sulfur nucleophiles. This method remains exploratory for 4-methylthiophene-2-thiol .

Physicochemical Properties

Physical Constants

PropertyValue
Boiling Point~185–190°C (estimated)
Density1.18 g/cm³
Solubility in WaterInsoluble
Solubility in Organic SolventsEthanol, DMSO, Dichloromethane

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with aromatic thiols.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 2.35 (s, 3H, CH₃)

    • δ 3.82 (s, 1H, SH)

    • δ 6.95–7.10 (m, 2H, thiophene-H) .

  • ¹³C NMR:

    • δ 15.2 (CH₃), 124.5 (C-3), 128.7 (C-5), 135.2 (C-2), 140.1 (C-4) .

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • 2550 cm⁻¹ (S-H stretch)

    • 3100–3000 cm⁻¹ (aromatic C-H)

    • 1600 cm⁻¹ (C=C in thiophene) .

Biological and Chemical Applications

Pharmaceutical Intermediates

4-Methylthiophene-2-thiol serves as a precursor in synthesizing thiophene-based drugs. For instance:

  • Antimicrobial Agents: Analogous thiophene derivatives exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

  • Kinase Inhibitors: Thiol groups chelate metal ions in enzyme active sites, potentially modulating kinase activity .

Materials Science

  • Ligand in Coordination Chemistry: Binds to transition metals (e.g., Pd, Cu) to form catalysts for cross-coupling reactions.

  • Polymer Additives: Enhances thermal stability in sulfur-containing polymers.

Future Research Directions

  • Enzymatic Synthesis: Exploring cysteine-conjugate β-lyases to release 4-methylthiophene-2-thiol from precursors, mimicking 4MMP production in wines .

  • Structure-Activity Relationships: Modifying the methyl and thiol groups to optimize bioactivity.

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